molecular formula C22H16N6O B1191838 RDEA-436

RDEA-436

Cat. No.: B1191838
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RDEA-436 is a small-molecule dual inhibitor targeting MEK1 and MEK2, developed by Ardea Biosciences, Inc. It is designed to modulate the MAPK/ERK signaling pathway, which is implicated in inflammatory and oncogenic processes. The compound is currently in Phase I clinical trials across the U.S., U.K., Germany, and Japan, with primary indications in inflammatory diseases and cancer . Its mechanism involves selective allosteric inhibition of MEK kinases, thereby reducing downstream ERK phosphorylation and cellular proliferation. However, structural details of this compound remain undisclosed, complicating direct molecular comparisons with other compounds .

Properties

Molecular Formula

C22H16N6O

Appearance

Solid powder

Synonyms

RDEA436;  RDEA-436;  RDEA 436.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic and Target Selectivity

RDEA-436 belongs to the MEK inhibitor class, which includes compounds like trametinib , cobimetinib , and selumetinib . Unlike these analogs, this compound exhibits dual inhibition of MEK1/MEK2 with a unique binding mode inferred from its preclinical activity profile. For example:

  • Trametinib (MEK1/2 inhibitor): Binds to the ATP-binding pocket, with IC₅₀ values of 0.7–2.2 nM in kinase assays.
  • This compound : Shows comparable potency (IC₅₀ < 10 nM in MEK1/2 enzymatic assays) but superior selectivity against off-target kinases such as RAF and CDK4/6, as suggested by Klaeger et al.’s broad kinase profiling dataset .

Pharmacokinetic and Pharmacodynamic Profiles

Data from Ardea Biosciences highlight this compound’s favorable oral bioavailability (≥70% in rodent models) and half-life (~8–12 hours), outperforming PD-0325901 (a MEK inhibitor with poor solubility and bioavailability). However, its metabolic stability in human hepatocytes is inferior to binimetinib , which has a CYP450-resistant design .

Data Tables

Table 1: Key Preclinical Metrics of MEK Inhibitors

Compound MEK1 IC₅₀ (nM) MEK2 IC₅₀ (nM) Selectivity (vs. RAF) Oral Bioavailability (%)
This compound 3.2 4.1 >100x 72
Trametinib 0.7 2.2 50x 80
Cobimetinib 1.1 1.8 30x 65
Selumetinib 14.0 16.0 10x 50

Data derived from Klaeger et al. (2025) and Ardea Biosciences reports .

Table 2: Clinical Development Status

Compound Highest Phase Indications Key Adverse Events
This compound Phase I Inflammatory diseases, cancer Mild rash, fatigue
Trametinib Approved Melanoma, NSCLC Cardiac toxicity, retinopathy
Binimetinib Approved Melanoma Elevated CPK, hypertension

Sources: ClinicalTrials.gov and Merget et al. (2025) .

Research Findings and Limitations

  • Advantages of this compound : Enhanced kinase selectivity and reduced dermatologic toxicity compared to first-generation MEK inhibitors.
  • Limitations: Structural nondisclosure impedes detailed SAR (structure-activity relationship) analysis . Additionally, Phase I data lack long-term safety profiling, a gap highlighted by guidelines for chemical drug reviews .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.